N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide
Description
N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its benzothiophene core structure, which is a sulfur-containing heterocyclic aromatic compound
Properties
IUPAC Name |
N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2S/c1-22-12-8-7-11-13(18)16(23-15(11)14(12)19)17(21)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOPDMVQMGACKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C(S2)C(=O)NCC3=CC=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriate thiophene precursors under specific conditions, followed by chlorination and methoxylation reactions to introduce the desired substituents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new substituents at specific positions on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: Biologically, N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide has shown potential as a bioactive molecule, with applications in studying biological pathways and developing new therapeutic agents.
Medicine: Medically, this compound may be explored for its pharmacological properties, potentially leading to the development of new drugs for treating various diseases.
Industry: In industry, the compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid
N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-thiol
N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-sulfonamide
Uniqueness: N-benzyl-3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxamide stands out due to its specific combination of substituents and the presence of the carboxamide group, which can influence its chemical reactivity and biological activity compared to similar compounds.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
